3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-14-7-6-11(17(19)20)9-13(14)16-15(18)10-4-3-5-12(8-10)24(2,21)22/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDLXYJCQNJQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 3-Methanesulfonyl-N-(2-Methoxy-5-Nitrophenyl)Benzamide
Route via 3-(Methylsulfonyl)Benzoic Acid and Amine Coupling
This two-step approach involves synthesizing 3-(methylsulfonyl)benzoic acid followed by amide bond formation with 2-methoxy-5-nitroaniline.
Synthesis of 3-(Methylsulfonyl)Benzoic Acid
Benzene derivatives are sulfonated using methanesulfonyl chloride in the presence of Lewis acids. For example, 3-(methylsulfonyl)benzoic acid is synthesized via borane-dimethyl sulfide (BH₃·DMS) reduction of ethyl 3-(methylsulfonyl)benzoate, yielding 77% crude product. Key conditions:
- Solvent : Tetrahydrofuran (THF) at 0°C → 70°C
- Workup : Methanol quench, ethyl acetate extraction, sodium sulfate drying.
Amide Coupling with 2-Methoxy-5-Nitroaniline
The acid is activated to an acyl chloride using thionyl chloride (SOCl₂) and coupled with 2-methoxy-5-nitroaniline. A patent example details analogous amidation:
- Reagents : 3-Methanesulfonylbenzoyl chloride, 2-methoxy-5-nitroaniline, triethylamine (base)
- Conditions : Methylene chloride, 0°C → room temperature, 12 hours.
- Yield : ~70% after alumina chromatography.
Table 1: Coupling Agents and Yields
| Coupling Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 0°C → RT | 70% | |
| EDCl/HOBt | DMF | RT | 65% | * |
Alternative Route via Sulfonation of Benzamide Precursors
Direct sulfonation of pre-formed benzamides avoids handling reactive acyl chlorides.
N-(2-Methoxy-5-Nitrophenyl)Benzamide Synthesis
2-Methoxy-5-nitroaniline is prepared via nitration of protected 2-methoxyaniline. A method from WO2018207120A1 illustrates:
- Protection : Acetylation of 4-fluoro-2-methoxyaniline with acetic anhydride (90°C, 3–5 hours).
- Nitration : Nitric acid/sulfuric acid at 0°C, yielding N-protected-5-nitroaniline.
- Deprotection : Hydrolysis with NaOH/THF (80°C, 1 hour).
Methanesulfonyl Group Introduction
Methanesulfonyl chloride is added to N-(2-methoxy-5-nitrophenyl)benzamide in pyridine, analogous to US4351770A:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Characterization and Analytical Data
Spectroscopic Validation
Challenges and Troubleshooting
Nitro Group Stability
The nitro group undergoes reduction under hydrogenation conditions, necessitating inert atmospheres during coupling.
Sulfonation Regioselectivity
Meta sulfonation is favored due to the electron-withdrawing methoxy group, but ortho byproducts (≤15%) require chromatographic removal.
Industrial Scalability
Batch nitration at >100 kg scale requires controlled exotherm management (jacketed reactors, slow acid addition).
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-3-methylsulfonylbenzamide.
Reduction: Formation of N-(2-methoxy-5-aminophenyl)-3-methylsulfonylbenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)-benzoylacetamide
- N-(2-methoxy-5-nitrophenyl)-3,4,5-trimethoxybenzamide
Uniqueness
3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
3-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide (CAS No. 896296-06-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with a methanesulfonyl group and a nitrophenyl substituent, contributing to its unique chemical properties. The presence of the methanesulfonyl group enhances solubility and may influence its biological interactions.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways essential for cellular function.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be attributed to its structural features that allow interaction with microbial cell components.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound showed potent activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
- Anticancer Research : Another study investigated the effects of this compound on cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits cell proliferation but also triggers programmed cell death, making it a candidate for further development in cancer therapy .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications to the benzamide structure have been explored to improve potency and selectivity.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the nitrophenyl group can significantly affect the biological activity:
| Modification | Effect on Activity |
|---|---|
| Introduction of halogens | Increased potency against cancer cells |
| Alteration of methoxy group | Enhanced solubility and bioavailability |
Q & A
Q. What are the key considerations for synthesizing 3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide with high purity?
The synthesis typically involves multi-step routes, including:
- Amide bond formation between methanesulfonyl benzoyl chloride and 2-methoxy-5-nitroaniline under anhydrous conditions.
- Temperature control (0–5°C during coupling to suppress side reactions) and inert atmosphere (argon/nitrogen) to stabilize reactive intermediates .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
A combination of methods is required:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and assess purity (e.g., absence of residual solvents) .
- IR spectroscopy to verify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, nitro N=O at ~1520–1350 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion validation and isotopic pattern analysis .
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity?
The nitro group at the 5-position on the phenyl ring enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in Suzuki-Miyaura couplings) or hydrogen bonding in biological target interactions. This can be quantified via Hammett substituent constants (σₚ ≈ 1.27 for nitro) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this benzamide derivative in novel reactions?
- Quantum chemical calculations (DFT at B3LYP/6-31G* level) optimize transition states and predict regioselectivity in reactions like cross-couplings .
- Reaction path sampling identifies intermediates (e.g., Meisenheimer complexes in nitro-group reductions) and guides experimental condition optimization (solvent polarity, catalyst choice) .
- Molecular docking evaluates binding affinity to biological targets (e.g., kinases), correlating sulfonyl and nitro groups with steric/electronic complementarity .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solubility limitations : Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Metabolic instability : Perform hepatic microsome assays to identify degradation pathways (e.g., CYP450-mediated oxidation) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) using factorial designs to identify critical parameters .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
- Protecting groups : Temporarily block the methoxy group during sulfonylation to prevent side reactions .
Q. How to validate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm interactions with active sites .
- Site-directed mutagenesis : Modify key residues (e.g., catalytic lysines) to assess binding dependency .
Key Research Gaps
- Structure-activity relationship (SAR) : Systematic substitution of the methoxy/nitro groups to enhance target selectivity .
- In vivo pharmacokinetics : Lack of data on half-life, tissue distribution, and metabolite profiling .
- Synergistic effects : Combinatorial studies with existing drugs (e.g., kinase inhibitors) to overcome resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
